
N-(4-cyclobutyl-1,3-thiazol-2-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide
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Overview
Description
N-(4-cyclobutyl-1,3-thiazol-2-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyrazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclobutyl-1,3-thiazol-2-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyrazole intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions . The pyrazole ring can be prepared via the reaction of hydrazines with 1,3-diketones . The final step involves coupling the thiazole and pyrazole intermediates with a carboxamide group under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques like crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyclobutyl-1,3-thiazol-2-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
N-(4-cyclobutyl-1,3-thiazol-2-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-cyclobutyl-1,3-thiazol-2-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cinalukast: A compound with a similar thiazole structure, used as a leukotriene receptor antagonist for treating asthma.
Diethyl (4-cyclobutyl-1,3-thiazol-2-yl)methylphosphonate: Another compound with a thiazole ring, used in various chemical syntheses.
Uniqueness
N-(4-cyclobutyl-1,3-thiazol-2-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide is unique due to its combination of a thiazole ring, pyrazole ring, and carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications .
Properties
IUPAC Name |
N-(4-cyclobutyl-1,3-thiazol-2-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-9(2)19-10(3)12(7-16-19)14(20)18-15-17-13(8-21-15)11-5-4-6-11/h7-9,11H,4-6H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXFWPIRBAUESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C)C(=O)NC2=NC(=CS2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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